molecular formula C13H20Cl2N2 B8189258 1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride

1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride

Cat. No.: B8189258
M. Wt: 275.21 g/mol
InChI Key: BRIUJDINAXEKJO-UHFFFAOYSA-N
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Description

1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride is a spirocyclic compound featuring a fused indane-piperidine core with dual amino substituents. The spiro architecture confers conformational rigidity, which is advantageous in drug design for enhancing target selectivity and metabolic stability . The dihydrochloride salt form improves aqueous solubility, a critical property for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIUJDINAXEKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride involves several steps. One common synthetic route includes the reaction of indane derivatives with piperidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the spiro compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Initial studies indicate that 1-amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential pharmacological applications:

  • Neurotransmitter Modulation : The compound's structure indicates possible binding affinity to various receptors, which could influence neurotransmission and potentially lead to therapeutic effects in neurological disorders.
  • Antiviral Activity : Similar compounds have shown promise in antiviral activities against Influenza A viruses, suggesting that further exploration of this compound could yield significant findings in antiviral drug development .

Table 1: Potential Research Applications of this compound

Application AreaDescription
Neuroscience Investigation of receptor interactions related to serotonin and dopamine pathways.
Pharmacology Evaluation of pharmacological properties and therapeutic potential in treating neurological disorders.
Antiviral Research Exploration of antiviral properties against various strains of viruses, particularly influenza.
Medicinal Chemistry Synthesis of analogs for structure-activity relationship studies to enhance biological activity.

Case Studies and Findings

While comprehensive biological evaluations are still required, initial findings suggest that the compound may have significant implications in drug development:

  • Ligand Binding Studies : Research has indicated that modifications to the spiro structure can affect binding affinity and selectivity for specific receptors. This could lead to the development of targeted therapies for conditions such as depression or anxiety.
  • Comparative Studies : Further investigations comparing this compound with structurally similar compounds may provide insights into its unique biological interactions and potential advantages over existing drugs.

Mechanism of Action

The mechanism of action of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Amino-4-(Substituted Benzyloxyimino)piperidine Dihydrochlorides (13a–13g)

  • Key Features: These derivatives (e.g., 13a–13g) share the piperidine-amino backbone but lack the spiro-indane system. Instead, they feature benzyloxyimino substituents with varying methoxy, bromo, or methylenedioxy groups .
  • Physical Properties : Melting points range from 189–192°C (13c) to 190–192°C (13b), comparable to typical dihydrochloride salts. The 1H-NMR spectra show distinct aromatic proton signals (δ 6.87–7.50 ppm) and piperidine-H resonances (δ 3.50–4.41 ppm) .
  • This may alter binding kinetics in biological systems compared to the rigid spiro scaffold .

1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride

  • Key Features : This compound (CAS 77145-39-2) substitutes the spiro-indane with a pyridinyl group. The molecular formula is C10H16ClN3 (MW 213.71 g/mol) .
  • Pharmacological Relevance: Pyridine-containing piperidines are common in CNS drug candidates, acting as monoamine reuptake inhibitors (e.g., serotonin, norepinephrine) .
  • Contrast : The planar pyridine ring may engage in π-π stacking interactions absent in the spiro-indane system, influencing receptor affinity .

Spirocyclic Piperidine Derivatives

Spiro[benzo[d][1,3]oxazine-4,4'-piperidine] Hydrochloride

  • Key Features : This spiro compound (CAS 883984-95-0) replaces the indane with a benzoxazine ring. The similarity score (0.64) indicates structural divergence .

1,3-Dihydrospiro[indene-2,4-piperidine] Hydrochloride

  • Key Features: Closest analogue (CAS 185525-52-4) with molecular formula C13H18ClN (MW 223.74 g/mol). It lacks the dual amino groups but retains the spiro-indene core .
  • Functional Difference: The absence of amino substituents limits its utility in forming salt bridges or hydrogen bonds in biological targets .

Pharmacologically Active Analogues

Venlafaxine Hydrochloride and GBR-12909 Dihydrochloride

  • Venlafaxine: A known serotonin-norepinephrine reuptake inhibitor (SNRI) with a piperidine-adjacent aryloxy group. Its inhibition profile (IC50 < 1 μM for 5-HT/NE) suggests that spiro-indane derivatives could target similar pathways .
  • GBR-12909 : A dopamine reuptake inhibitor with a diphenylpiperazine motif. Structural parallels highlight the role of piperidine spacing (n=3–4 carbons) in modulating transporter selectivity .

Data Tables: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride C13H18Cl2N2 277.21* N/A Spiro-indane, dual amino, dihydrochloride
3-Amino-4-(3',4'-methylenedioxybenzyloxyimino)piperidine dihydrochloride (13g) C14H18Cl2N2O4 349.21 195–198 Benzyloxyimino, methylenedioxy
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride C10H16Cl2N3 213.71 N/A Pyridinyl, dihydrochloride
Spiro[benzo[d][1,3]oxazine-4,4'-piperidine] hydrochloride C12H13ClN2O 236.70 N/A Benzoxazine, spiro-piperidine

*Calculated based on formula C13H18Cl2N2.

Key Research Findings

  • Spiro Rigidity vs. Flexibility: Spiro-indane derivatives exhibit enhanced metabolic stability compared to non-spiro analogues (e.g., 13a–13g) due to restricted rotation .
  • Salt Forms : Dihydrochloride salts universally improve solubility (e.g., 13b: 51% yield as a hygroscopic solid) but may introduce handling challenges .

Biological Activity

1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of spirocyclic compounds like 1-amino-spiro[1-amino-indane-2,4'-piperidine] typically involves multi-step organic reactions. The specific synthetic pathways can significantly influence the biological properties of the resulting compounds. For instance, spirocyclic structures are often synthesized using 1,3-dipolar cycloaddition methods, which have been shown to yield compounds with diverse biological activities, including anticancer and antimicrobial properties .

Anticancer Properties

Recent studies have highlighted the potential of spirocyclic compounds in cancer therapy. The spiro structure enhances the ability of these compounds to interact with biological targets involved in cell proliferation and apoptosis. For example, research indicates that spirooxindoles exhibit significant antiproliferative activity against various cancer cell lines, including A549 human lung cancer cells .

In vitro studies have demonstrated that modifications in the spiro structure can lead to variations in biological activity. For instance, derivatives with specific substituents on the oxindole ring showed enhanced lipophilicity and improved cell inhibition rates .

The mechanisms through which 1-amino-spiro[1-amino-indane-2,4'-piperidine] exerts its biological effects may involve disruption of critical protein interactions. One notable target is the MDM2-p53 interaction, where certain spirocyclic compounds have been shown to inhibit this interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells .

Case Studies

Several case studies illustrate the biological efficacy of related spiro compounds:

  • Study 1 : A series of spirooxindole derivatives were tested for their ability to inhibit cell growth in A549 cells. The results indicated that specific structural modifications led to enhanced antiproliferative effects, suggesting a structure-activity relationship that could guide future drug design .
  • Study 2 : In an evaluation of spiro-(indane isoxazolidine) derivatives, researchers found that these compounds effectively disrupted MDM2-p53 interactions and exhibited significant anticancer activity against SH-SY5Y neuroblastoma cells .

Data Tables

The following table summarizes key findings from various studies on the biological activities of spirocyclic compounds similar to 1-amino-spiro[1-amino-indane-2,4'-piperidine].

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Spirooxindole AA54925MDM2-p53 inhibition
Spiro-(indane isoxazolidine)SH-SY5Y15Apoptosis induction
N-Fluoro uracil derivativeA54920Disruption of cell cycle

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride, and what challenges arise due to its spirocyclic structure?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization reactions to form the fused indane-piperidine core. Key steps include:

  • Ring closure : Use of acid catalysts or nucleophilic reagents to facilitate spirocyclic bond formation (e.g., Mo(acac)₂-catalyzed perhydrolysis for related spirooxiranes ).
  • Salt formation : Conversion of the free base to the dihydrochloride salt via HCl treatment in polar solvents (e.g., ethanol or water) to enhance solubility for biological assays .
  • Challenges : Steric hindrance from the spiro structure may reduce reaction yields, requiring optimized temperature and solvent conditions. Impurity control is critical, as residual amines or byproducts can interfere with pharmacological studies .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the dihydrochloride salt form?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves the spirocyclic structure and confirms proton environments, particularly distinguishing between indane and piperidine protons .
  • X-ray crystallography : Provides definitive stereochemical assignment, crucial for chiral centers in the spiro system (e.g., monoclinic space group analysis for similar salts) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₈ClNO for analogous spiro-piperidine compounds) and detects salt adducts .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and dehydration of the hydrochloride salt .

Q. What handling and storage protocols are essential to maintain the compound’s stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid moisture absorption and skin contact. Avoid incompatible materials like strong oxidizers .
  • Stability testing : Monitor via HPLC at regular intervals to detect decomposition products (e.g., free amine formation) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for this compound, given its stereochemical complexity?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during spirocycle formation to control stereochemistry .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models (e.g., DFT calculations) .

Q. What strategies address contradictory biological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Normalize protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer conditions (pH, ionic strength) to reduce variability .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify assay-specific metabolism differences (e.g., using liver microsomes) .
  • Orthogonal assays : Cross-validate results with functional (e.g., patch-clamp for ion channel targets) and binding assays (e.g., SPR for receptor affinity) .

Q. How does the spirocyclic structure influence pharmacokinetics and target selectivity in neurological studies?

  • Methodological Answer :

  • Lipophilicity : Measure logP to predict blood-brain barrier penetration; spiro systems often reduce flexibility, enhancing target specificity (e.g., σ receptor binding vs. off-target effects) .
  • SAR studies : Modify substituents on the indane or piperidine rings to isolate structural contributions to potency (e.g., fluorination to improve metabolic stability) .
  • In vivo imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track brain distribution and correlate with in vitro activity .

Contradiction Analysis and Resolution

Q. How can researchers reconcile discrepancies in reported enzyme inhibition potencies (e.g., SSAO vs. MAO)?

  • Methodological Answer :

  • Enzyme source : Compare recombinant human enzymes vs. tissue-derived isoforms, which may have varying cofactor dependencies .
  • Substrate competition : Use radiolabeled substrates (e.g., ¹⁴C-benzylamine for SSAO) to rule out interference from endogenous amines .
  • Kinetic assays : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition mechanisms .

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